Positional Isomer Differentiation
The target compound 5-[(phenylthio)methyl]-2-furoic acid (CAS 79504-96-4) is a 5-substituted furan-2-carboxylic acid, whereas the commercially available analog 3-[(phenylthio)methyl]-2-furoic acid (CAS 872319-69-2) bears the identical phenylthiomethyl group at the 3-position of the furan ring [1][2]. This positional isomerism results in distinct InChIKey identifiers—VCYCOVZXZLKXFK-UHFFFAOYSA-N for the 5-isomer versus YCGOMTXSMKAZBN-UHFFFAOYSA-N for the 3-isomer [1]—confirming these are non-interchangeable chemical entities. The 5-substitution pattern places the phenylthio group para to the carboxylic acid relative to the furan oxygen, whereas the 3-substitution pattern creates a meta-like relationship .
InChIKey differs
| Evidence Dimension | Substitution position on furan ring |
|---|---|
| Target Compound Data | 5-position phenylthiomethyl |
| Comparator Or Baseline | 3-position phenylthiomethyl (CAS 872319-69-2) |
| Quantified Difference | Positional isomer; InChIKey differs (VCYCOVZXZLKXFK-UHFFFAOYSA-N vs. YCGOMTXSMKAZBN-UHFFFAOYSA-N) |
| Conditions | Structural analysis via InChIKey and IUPAC nomenclature |
Why This Matters
Positional isomers exhibit different biological target recognition and reactivity profiles; procurement of the incorrect isomer invalidates experimental reproducibility in structure-activity relationship studies.
- [1] PubChem. 5-[(Phenylsulfanyl)methyl]furan-2-carboxylic acid. Compound Summary for CID 4642000. View Source
- [2] ChemSrc. 3-[(Phenylthio)methyl]-2-furoic acid. CAS 872319-69-2. View Source
